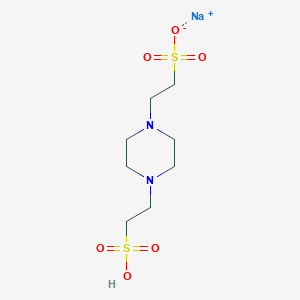
2-Chloro-N-(3-hydroxyphenyl)acetamide
Overview
Description
2-Chloro-N-(3-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure Studies
The study of the molecular structure and synthesis of compounds related to 2-Chloro-N-(3-hydroxyphenyl)acetamide is a key area of research. For example, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, a derivative, has been synthesized to create a combinatorial library based on the fungal natural product 2-(3-chloro-4-hydroxyphenyl)acetamide. The compound crystallizes as discrete molecules, displaying non-planar configurations and intermolecular hydrogen bonds, contributing to the understanding of molecular interactions and crystal structures (Davis & Healy, 2010).
Synthesis and Structure of Derivatives
Researchers have been focusing on the synthesis and structural analysis of derivatives of N-(2-hydroxyphenyl)acetamide, a compound closely related to this compound. For example, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide and its silylated derivatives has been achieved, providing insights into the structures and properties of these compounds. These studies are crucial for understanding the chemical behavior and potential applications of these derivatives (Nikonov et al., 2016).
Application in Drug Synthesis
One of the significant applications of compounds similar to this compound is in the synthesis of drugs. For instance, N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, catalyzed by Novozym 435, represents a critical step in this synthesis process. This application demonstrates the compound's relevance in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Agricultural and Environmental Studies
This compound and its derivatives are also studied for their environmental and agricultural impact, particularly in the context of herbicides. For example, the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been examined. Understanding the metabolic pathways and the interaction of these compounds with liver enzymes like cytochrome P450 isoforms is crucial for assessing their environmental impact and safety (Coleman et al., 2000).
Mechanism of Action
Target of Action
It has been shown to exhibit appreciable antibacterial activity against both gram-positive and gram-negative bacteria .
Mode of Action
Its antimicrobial activity suggests that it may interact with bacterial cell components, leading to inhibition of bacterial growth .
Result of Action
Its observed antibacterial activity suggests that it may disrupt bacterial cell functions, leading to the inhibition of bacterial growth .
Biochemical Analysis
Biochemical Properties
It is known that this compound has shown appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria .
Cellular Effects
It has been reported to exhibit antibacterial activity, suggesting that it may interact with bacterial cells in a way that inhibits their growth or survival .
Molecular Mechanism
It is likely that the compound interacts with certain biomolecules in bacterial cells to exert its antibacterial effects .
Properties
IUPAC Name |
2-chloro-N-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQCKKUVYFWGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B157585.png)




